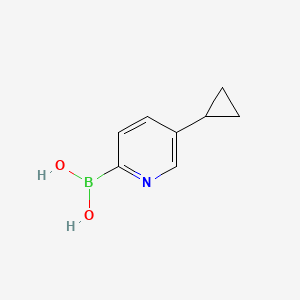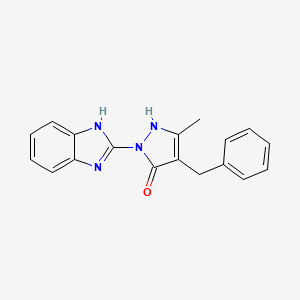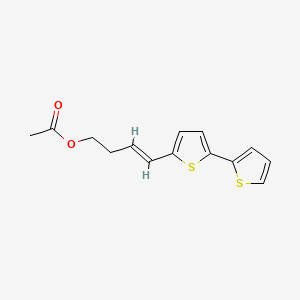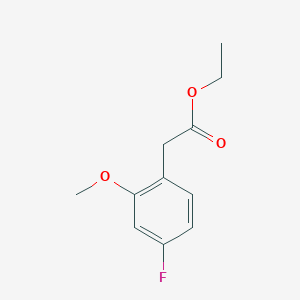
1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a diethoxyphosphoryl group attached to an ethoxy and methoxy substituted ethane backbone, making it a versatile molecule in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane typically involves the reaction of diethyl phosphite with an appropriate alkylating agent under controlled conditions. One common method involves the use of a palladium-catalyzed α, β-homodiarylation of vinyl esters . This method significantly improves the overall yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(2-Diethoxyphosphorylethoxy)-2-methoxy-ethane exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The diethoxyphosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can also act as a chelating agent, binding to metal ions and altering their biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphonoacetate: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Triethyl phosphonoacetate: Another related compound with distinct chemical properties and uses.
Uniqueness
Its ability to undergo a wide range of chemical reactions and its versatility in various fields make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C9H21O5P |
|---|---|
Poids moléculaire |
240.23 g/mol |
Nom IUPAC |
1-(2-diethoxyphosphorylethoxy)-2-methoxyethane |
InChI |
InChI=1S/C9H21O5P/c1-4-13-15(10,14-5-2)9-8-12-7-6-11-3/h4-9H2,1-3H3 |
Clé InChI |
IANZYYMJJGTCBD-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCOCCOC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


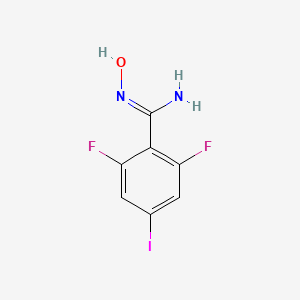
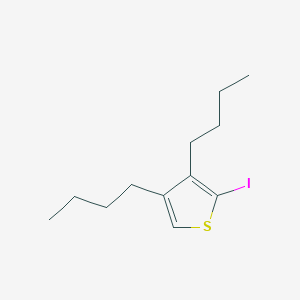

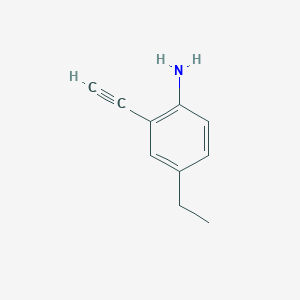
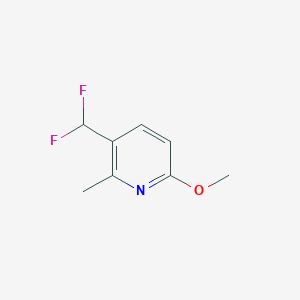
![6-Amino-2-methyl-[3,4'-bipyridine]-5-carboxamide](/img/structure/B13126899.png)
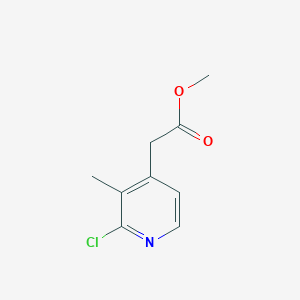
![2,3,7,8-Tetramethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13126904.png)
